molecular formula C12H12BNO6 B1436437 4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid CAS No. 1072960-67-8

4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid

Cat. No. B1436437
M. Wt: 277.04 g/mol
InChI Key: PXRJLBVCVBVLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H12BNO6 and its molecular weight is 277.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structural Characterization : The compound 4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid is part of a family of organoboron compounds. For instance, structural studies have been conducted on related compounds such as 1-Benzyl-7-methyl-3,5-diphenyl-2,4,6-trioxa-1-azonia-3-bora-5-boratabicyclo[3.3.0]octane and 1,4,6,9-tetramethyl-2,7-diphenyl-3,8,11,12-tetraoxa-1,6-diazonia-2,7-diboratatricyclo[5.3.1.12,6]dodecane, which have been characterized through crystalline structure analysis (Kliegel et al., 1992).

Biochemical Applications

  • Biological Activity Studies : Compounds similar to 4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid have been synthesized and tested for biological activities. For instance, organotin(IV) complexes of related compounds have been evaluated for their toxicity against various bacteria and fungi, indicating potential antimicrobial applications (Shahid et al., 2005).

  • Neuroprotective Properties : Research on closely related chemical structures has revealed neuroprotective properties. Specifically, a study on the neurotropic, neuroprotective, and antioxidant action of a compound with a similar structure demonstrated significant neuroprotective effects, suggesting potential applications in neurodegenerative disease research and treatment (Kravchenko et al., 2012).

Molecular Design and Synthesis

  • Molecular Design for Drug Discovery : The design and synthesis of molecules with structural similarities to 4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid have been explored for targeted drug discovery. For example, a de novo approach has been applied to discover lead structures for the modulation of therapeutically relevant proteins, combining allosteric and active site binding motifs (Lanz & Riedl, 2014).

properties

IUPAC Name

4-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO6/c1-14-6-10(15)19-13(14,20-11(16)7-14)9-4-2-8(3-5-9)12(17)18/h2-5H,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRJLBVCVBVLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 134128722

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid
Reactant of Route 2
4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid
Reactant of Route 4
4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid
Reactant of Route 6
4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid

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